1,1,2-Trichloro-1-fluoroethane

Ozone Depletion Potential Environmental Regulation Halocarbon

1,1,2-Trichloro-1-fluoroethane (CAS 811-95-0), commonly designated HCFC-131a, is a C2 hydrochlorofluorocarbon (HCFC) with the molecular formula C2H2Cl3F and a molecular weight of 151.39 g·mol⁻¹. It is a colorless, volatile liquid with a normal boiling point of 88 °C (361 K) and a density of 1.4921 g·cm⁻³ at 20 °C.

Molecular Formula C2H2Cl3F
Molecular Weight 151.39 g/mol
CAS No. 811-95-0
Cat. No. B1211354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trichloro-1-fluoroethane
CAS811-95-0
Synonyms1,1,2-trichloro-1-fluoroethane
1-fluoro-1,1,2-trichloroethane
HCFC-131a
Molecular FormulaC2H2Cl3F
Molecular Weight151.39 g/mol
Structural Identifiers
SMILESC(C(F)(Cl)Cl)Cl
InChIInChI=1S/C2H2Cl3F/c3-1-2(4,5)6/h1H2
InChIKeyZKVMMSGRDBQIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trichloro-1-fluoroethane (HCFC-131a): Physicochemical Baseline & Comparator Context


1,1,2-Trichloro-1-fluoroethane (CAS 811-95-0), commonly designated HCFC-131a, is a C2 hydrochlorofluorocarbon (HCFC) with the molecular formula C2H2Cl3F and a molecular weight of 151.39 g·mol⁻¹ [1]. It is a colorless, volatile liquid with a normal boiling point of 88 °C (361 K) and a density of 1.4921 g·cm⁻³ at 20 °C [1][2]. As an HCFC, it contains one hydrogen atom, which renders it susceptible to tropospheric oxidation by hydroxyl radicals, leading to a shorter atmospheric lifetime and a significantly lower ozone depletion potential (ODP) than fully halogenated chlorofluorocarbons (CFCs) such as CFC-113 (ODP ≈ 0.8) [3]. Its position within the HCFC family places it alongside close structural analogs including HCFC-132b (1,2-dichloro-1,1-difluoroethane) and HCFC-133a (1,1,1-trifluoro-2-chloroethane), which share the same C2 backbone but differ in their halogen substitution pattern and consequently in their physical properties, environmental impact, and biological fate [4].

Why 1,1,2-Trichloro-1-fluoroethane Cannot Be Simply Substituted by Structural Analogs


The interchangeable use of HCFC-131a with its nearest structural analogs—HCFC-132b, HCFC-133a, or the fully halogenated CFC-113—is not scientifically defensible owing to divergent environmental regulatory profiles, metabolic activation pathways, and safety hazards. The primary differentiation arises from the compound's unique chlorine-to-fluorine ratio and the position of the C–H bond, which dictate its ODP, atmospheric lifetime, metabolic activation in biological systems, and flammability [1][2]. For instance, although HCFC-131a, HCFC-132b, and HCFC-133a were each evaluated as CFC replacements, their in vivo metabolite profiles differ markedly: HCFC-131a is preferentially metabolized to dichlorofluoroacetic acid and glucuronide conjugates, whereas the higher-fluorinated analogs yield increasing proportions of aldehydic metabolites and urea adducts [1]. Substituting one compound for another without accounting for these quantifiable differences can lead to regulatory non-compliance, unforeseen toxicological risk, or incompatible physicochemical behavior in formulated products.

Quantitative Evidence Differentiating 1,1,2-Trichloro-1-fluoroethane from Closest Analogs


Ozone Depletion Potential (ODP) of HCFC-131a vs. HCFC-132b and HCFC-133a

HCFC-131a (1,1,2-trichloro-1-fluoroethane) exhibits an ODP of 0.05 according to the NITE database [1]. In contrast, its structural analogs HCFC-132b (1,2-dichloro-1,1-difluoroethane) and HCFC-133a (1,1,1-trifluoro-2-chloroethane) possess substantially lower ODPs of 0.038 (WMO 2022) and 0.017 (latest laboratory determination), respectively [2][3]. This places HCFC-131a at a 32% higher ODP than HCFC-132b and a 194% higher ODP than HCFC-133a. The elevated ODP arises from the asymmetric chlorine distribution and the presence of a single C–H bond adjacent to a –CCl₂F group, which facilitates stratospheric chlorine release upon photolysis [1].

Ozone Depletion Potential Environmental Regulation Halocarbon

Boiling Point Differentiation of HCFC-131a from HCFC-132b and HCFC-133a

HCFC-131a displays a normal boiling point of 88 °C (361 K) [1][2], which is significantly higher than that of HCFC-132b (46–47 °C) and dramatically higher than that of HCFC-133a (7 °C) [3]. This 42 °C upward shift from HCFC-132b and 81 °C shift from HCFC-133a reflect the increased chlorine content and altered molecular polarizability of HCFC-131a. The elevated boiling point positions HCFC-131a uniquely for liquid-phase applications requiring low vapor pressure at ambient temperature, such as precision cleaning of temperature-sensitive components and chemical synthesis where solvent evaporation must be minimized.

Boiling Point Volatility Solvent Selection

In Vivo Metabolic Fate: HCFC-131a vs. HCFC-132b and HCFC-133a

In a direct comparative rat study (10 mmol·kg⁻¹ i.p.), HCFC-131a was metabolized to 2,2-dichloro-2-fluoroethyl glucuronide, 2,2-dichloro-2-fluoroethyl sulfate, dichlorofluoroacetic acid, and inorganic fluoride, whereas HCFC-132b and HCFC-133a generated increasing levels of aldehydic metabolites (trifluoroacetaldehyde for HCFC-133a) [1]. The rank order of aldehyde metabolite excretion—a marker of potential reactive intermediate formation—was HCFC-131a < HCFC-132b < HCFC-133a, with the target compound producing the lowest burden of aldehydic intermediates. In NADPH-fortified rat liver microsomes, HCFC-131a was exclusively converted to dichlorofluoroacetic acid rather than an aldehyde, distinguishing it mechanistically from HCFC-132b and HCFC-133a, which yielded chlorodifluoroacetaldehyde and trifluoroacetaldehyde, respectively [1].

Toxicology Metabolism Halocarbon Biotransformation

Flammability Hazard Profile: HCFC-131a Compared to Traditional CFC Solvents

HCFC-131a exhibits a closed-cup flash point of 3.4 °C , placing it just above the threshold for highly flammable liquids (FP < 0 °C) but well below the non-flammable classification of fully halogenated CFCs such as CFC-113, which has no flash point. This contrasts with HCFC-132b and HCFC-133a, which are gases or near-gases at ambient temperature and thus pose an explosion risk primarily as vapor mixtures. The presence of the C–H bond in HCFC-131a introduces a measurable flammability risk that is absent in CFC-113 but lower than that of lighter HCFCs, necessitating specific containment and ventilation strategies for safe laboratory or pilot-plant use.

Flash Point Flammability Process Safety

Dehalogenation Reactivity: 1,2-Dihaloelimination to CFCl=CH₂

On a stoichiometric α-Cr₂O₃ (101̄2) single-crystal surface, HCFC-131a undergoes a unique 1,2-dihaloelimination reaction yielding CFCl=CH₂ (1-chloro-1-fluoroethylene) as the primary product, with acetylene formed subsequently in series [1]. The reaction is initiated by selective C–Cl bond cleavage at the –CFCl₂ terminus, generating a surface-bound –CFClCH₂Cl haloalkyl intermediate, followed by rate-limiting β-chlorine elimination. This mechanistic pathway is distinct from the dehalogenation behavior of symmetric tetrahaloethanes such as CFC-112 (CCl₂FCCl₂F) or CFC-113 (CCl₂F–CClF₂), which lack the C–H bond necessary for the 1,2-dihaloelimination sequence. The liberated chlorine poisons the surface Cr³⁺ sites, limiting catalytic turnover—an insight critical for designing thermal remediation or catalytic destruction processes specific to HCFC-131a emissions [1].

Surface Chemistry Dehalogenation Catalytic Remediation

Best-Fit Scientific and Industrial Application Scenarios for 1,1,2-Trichloro-1-fluoroethane


Medium-Boiling Specialty Solvent for Precision Cleaning and Heat-Transfer Systems

With a boiling point of 88 °C—substantially higher than that of HCFC-132b (46 °C) and HCFC-133a (7 °C)—HCFC-131a is uniquely suited as a liquid-phase solvent for cleaning of optical surfaces, electronic assemblies, and precision mechanical components where rapid evaporation of lighter halocarbons would compromise process control [1][2]. Its moderate vapor pressure at ambient temperature enables extended contact time for soil dissolution while minimizing solvent consumption.

Research Model for Structure–Metabolism Relationships of 1,1,1,2-Tetrahaloethanes

The direct comparative metabolism study by Yin et al. (1995) establishes HCFC-131a as the lowest producer of aldehydic metabolites among the HCFC series (HCFC-131a < HCFC-132b < HCFC-133a) [3]. Researchers investigating the toxicokinetics of ozone-depleting substance replacements can leverage HCFC-131a as a benchmark compound to examine how incremental fluorine substitution alters biotransformation pathways toward reactive aldehyde formation.

Catalytic Dehalogenation Research for Halocarbon Abatement Technology

The well-characterized 1,2-dihaloelimination pathway of HCFC-131a on α-Cr₂O₃ (101̄2), giving CFCl=CH₂ as the primary product, provides a defined molecular probe for studying the role of C–H bonds in catalytic destruction of ozone-depleting substances [4]. Compared to fully halogenated ethanes, HCFC-131a offers a unique mechanistic fingerprint that aids in catalyst active-site characterization and reactivity screening for emission control systems.

Intermediate for Fluorinated Building Blocks in Organic Synthesis

The asymmetric halogen substitution pattern of HCFC-131a—featuring a –CCl₂F group adjacent to a –CH₂Cl group—enables selective nucleophilic substitution at the –CH₂Cl site while preserving the fluorinated moiety [2]. This regioselectivity, not available in symmetric analogs such as CFC-113 or HCFC-132b, makes HCFC-131a a strategic intermediate for synthesizing value-added fluorinated olefins and specialty agrochemical intermediates.

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